molecular formula C15H17NO2 B8286285 2-Benzyloxy-3-methoxy-5-methylaniline

2-Benzyloxy-3-methoxy-5-methylaniline

Cat. No.: B8286285
M. Wt: 243.30 g/mol
InChI Key: PYXMIACNTYLQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-3-methoxy-5-methylaniline is a multifunctional aromatic amine valuable in organic synthesis and drug discovery research. The compound features an aniline group, a key building block for many chemical transformations, which is strategically protected with methoxy and benzyloxy substituents. These ether groups, particularly the benzyloxy group, are widely used as protective groups for hydroxyl functions, providing stability during synthetic sequences while allowing for subsequent deprotection under controlled conditions . This makes it a crucial intermediate for the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity. The primary research value of this aniline derivative lies in its role as a versatile synthon. It can be utilized in Friedel-Crafts reactions for carbon-carbon bond formation and can be diazotized and further functionalized to create azo dyes and other aromatic compounds. Furthermore, the presence of the benzyloxy group is of significant interest in medicinal chemistry. Research on structurally similar compounds, such as benzyloxy-substituted indoles, has demonstrated that this functional group can be a critical determinant for selective monoamine oxidase-B (MAO-B) inhibition, which is a target for the treatment of neurological disorders . Similarly, benzimidazole derivatives bearing hydroxy and methoxy groups on a phenyl ring have shown notable antioxidative and antiproliferative activities in biological studies . Researchers can employ this compound as a key intermediate in the design and synthesis of novel molecules for screening against these and other biological targets. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-methoxy-5-methyl-2-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO2/c1-11-8-13(16)15(14(9-11)17-2)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3

InChI Key

PYXMIACNTYLQIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Benzyloxy-3-methoxy-5-methylaniline, differing primarily in substituent groups and their positions (Table 1). These differences significantly impact their chemical behavior and applications.

Key Structural and Functional Comparisons

2-Bromo-4-methoxy-5-methylaniline (CAS 328400-86-8)

  • Replaces the benzyloxy group with a bromo atom at the 2-position.
  • Bromo substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to benzyloxy groups, which are typically protective or sterically hindering .
  • Similarity score: 0.75.

Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6) Introduces an ester group (methoxycarbonyl) at the 2-position and a bromo atom at the 5-position. Similarity score: 0.74.

2-Amino-5-bromo-3-methoxybenzoic acid (CAS 864293-44-7) Features a carboxylic acid group at the 2-position, replacing the benzyloxy group. The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the ether-linked benzyloxy group’s inertness in acidic conditions . Similarity score: 0.76.

2-Amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9) Differs in the position of the methoxy group (4-position vs. 3-position in the target compound). Positional isomerism affects electronic distribution: para-methoxy groups exert stronger electron-donating effects than meta-substituted ones, altering reactivity in electrophilic substitutions . Similarity score: 0.76.

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name CAS Number Key Substituents Functional Groups Similarity Score
This compound Not provided 2-Benzyloxy, 3-methoxy, 5-methyl Ether, amine N/A
2-Bromo-4-methoxy-5-methylaniline 328400-86-8 2-Bromo, 4-methoxy, 5-methyl Halide, amine 0.75
Methyl 2-amino-5-bromo-4-methoxybenzoate 169044-96-6 2-Amino, 5-bromo, 4-methoxy, ester Ester, amine, halide 0.74
2-Amino-5-bromo-3-methoxybenzoic acid 864293-44-7 2-Amino, 5-bromo, 3-methoxy, acid Carboxylic acid, amine 0.76
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 2-Amino, 5-bromo, 4-methoxy, acid Carboxylic acid, amine 0.76

Research Findings and Implications

  • Reactivity and Applications :

    • Bromo-substituted analogs (e.g., CAS 328400-86-8) are preferred in cross-coupling reactions due to bromine’s role as a leaving group, whereas the benzyloxy group in the target compound may serve as a protective moiety or steric hindrance in synthesis .
    • Carboxylic acid derivatives (e.g., CAS 864293-44-7) exhibit higher solubility in aqueous media, making them suitable for biological applications, while methyl groups enhance membrane permeability in drug design .
  • Electronic Effects :

    • Methoxy groups at the 3-position (target compound) donate electrons via resonance, stabilizing intermediates in electrophilic substitutions. In contrast, para-methoxy groups (CAS 169045-04-9) exert stronger activating effects, accelerating reactions like nitration or sulfonation .
  • Steric Considerations :

    • The benzyloxy group’s bulkiness in the target compound may hinder reactions at the aromatic ring, whereas smaller substituents (e.g., bromo, methyl) favor regioselective modifications .

Preparation Methods

Direct Alkylation of Hydroxyl Groups

A primary approach involves alkylation of phenolic hydroxyl groups using benzyl bromide. The process typically requires:

  • Protection of the amine group to prevent side reactions during alkylation.

  • Selective benzyl ether formation at position 2.

  • Methoxy introduction at position 3 via O-methylation or substitution.

Example Pathway (Inferred from):

  • Starting Material : 2-Hydroxy-5-methylaniline.

  • Amine Protection : Convert the aniline group to an amide or use a benzyl protective group.

  • Benzyl Ether Formation : React with benzyl bromide in the presence of a base (e.g., NaOH, K₂CO₃) to form the 2-benzyloxy derivative.

  • Methoxy Introduction : Methylate the hydroxyl group at position 3 using methyl iodide or dimethyl sulfate.

  • Deprotection : Remove the amine-protecting group to yield the final product.

Table 1: Reagents and Conditions for Key Steps

StepReagents/ConditionsPurposeYield (Estimated)
Amine ProtectionBzCl, TEA, DMAP, CH₂Cl₂Prevent amine side reactionsHigh (90–95%)
Benzyl Ether FormationBnBr, K₂CO₃, DMF, 60–80°CAlkylation at position 2Moderate (70–80%)
Methoxy IntroductionCH₃I, K₂CO₃, DMF, 40–60°CO-Methylation at position 3High (85–90%)
DeprotectionH₂/Pd-C, EtOH, rtRemove benzyl or amide groupHigh (95–100%)

Multi-Step Functionalization via Electrophilic Aromatic Substitution

An alternative route employs electrophilic substitution to introduce substituents:

  • Nitration/Sulfonation : Introduce a directing group (e.g., nitro or sulfonyl) to guide subsequent substitutions.

  • Reduction/Methylation : Convert nitro to amine or hydroxyl to methoxy.

Industrial and Scalable Methods

Table 2: Catalytic Systems for Benzyl Ether Formation

CatalystSolventTemperatureYield ImprovementReference
AlCl₃Ethanol75–80°C15–20% increase
BF₃·OEt₂Toluene100–110°C10–15% increase

Green Chemistry Approaches

Sustainable methods minimize waste and reduce environmental impact:

  • Solvent-Free Reactions : Use ionic liquids or mechanochemical grinding.

  • Recyclable Catalysts : Employ heterogeneous catalysts (e.g., zeolites) for easy separation.

Example :

  • Solvent-Free Benzyl Ether Formation : React 2-hydroxy-5-methylaniline with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Analytical Characterization

Spectral Data

TechniqueKey Peaks/ShiftsReference
¹H NMR δ 7.2–7.8 (aromatic H), 5.1 (OCH₂Ph), 3.8 (OCH₃)
¹³C NMR δ 160 (C-OCH₃), 140 (C-OBn), 55 (OCH₃)
IR 1240 cm⁻¹ (C-O stretch), 2800 cm⁻¹ (C-H aliphatic)

Purity and Yield

  • HPLC Purity : >99% (reported in for similar compounds).

  • Yield : 70–95% depending on step efficiency (e.g., reports 95% for methyl esters).

Q & A

Q. What are the optimal synthetic routes for 2-Benzyloxy-3-methoxy-5-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection of functional groups. For example, benzyloxy and methoxy groups can be introduced via nucleophilic substitution or Ullmann coupling reactions. A common approach is to start with a substituted aniline derivative (e.g., 3-methoxy-5-methylaniline) and perform benzyloxy protection under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Side reactions, such as over-alkylation, are mitigated by using excess benzyl bromide and inert atmospheres (N₂/Ar) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:
  • HPLC : To assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 6.5–6.8 ppm (aniline aromatic protons), and δ 3.8–4.0 ppm (methoxy and benzyloxy methylene groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 258.3 g/mol) via ESI-MS .

Advanced Research Questions

Q. What mechanistic challenges arise during regioselective functionalization of this compound?

  • Methodological Answer : The electron-donating methoxy and benzyloxy groups direct electrophilic substitution to specific positions. For example, nitration occurs preferentially at the para position to the methoxy group. However, steric hindrance from the benzyloxy group can reduce reactivity. Computational studies (DFT) are recommended to predict regioselectivity, complemented by experimental validation using controlled reaction conditions (e.g., low-temperature nitration with HNO₃/AcOH) .

Q. How do solvent polarity and catalyst choice affect cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require polar aprotic solvents (e.g., DMF, THF) to solubilize the aromatic amine. Catalyst systems like Pd(PPh₃)₄ with K₃PO₄ as a base yield higher conversions (~80%) compared to Pd(OAc)₂. Steric effects from the benzyloxy group necessitate longer reaction times (24–48 hours) . For air-sensitive reactions, Schlenk line techniques are critical to prevent catalyst deactivation .

Q. How should researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Discrepancies in oxidation studies (e.g., quinone formation vs. degradation) may stem from varying experimental setups. To reconcile
  • Standardize reaction conditions (e.g., use H₂O₂/Fe²⁺ Fenton system at pH 5–7).
  • Monitor intermediates via LC-MS to identify degradation pathways.
  • Compare results with structurally similar compounds (e.g., 4-Benzyloxyaniline hydrochloride, which shows oxidative stability up to 100°C in dry environments) .

Data-Driven Analysis

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).
  • QSAR Models : Train models on datasets of substituted anilines to correlate substituent effects (e.g., logP, Hammett constants) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on methoxy/benzyloxy substituents .

Safety and Handling

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Use glove boxes or Schlenk lines for moisture-sensitive steps.
  • Store the compound in amber vials under argon at 0–6°C to prevent oxidation .
  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.